An In-Depth Technical Guide to the Chemical and Physical Properties of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
An In-Depth Technical Guide to the Chemical and Physical Properties of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in numerous biologically active compounds, including approved drugs. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, along with detailed methodologies for its synthesis and characterization based on established protocols for analogous compounds.
Chemical and Physical Properties
The precise experimental data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not extensively reported in publicly available literature. However, based on the analysis of structurally related compounds and computational predictions, the following properties can be anticipated.
| Property | Value | Source |
| CAS Number | 1224888-30-5 | [1] |
| Molecular Formula | C₅H₉N₃O | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Expected to be a solid at room temperature. | |
| Melting Point | Not reported. Related aminopyrazole derivatives exhibit a wide range of melting points. | |
| Boiling Point | A predicted boiling point for the related (5-Amino-1H-pyrazol-3-yl)Methanol is 456.1±30.0 °C.[2] | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[3] | |
| Hazard Classification | Acute toxicity (oral, dermal, inhalation) and skin irritation have been noted for this compound.[4] |
Synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
While a specific protocol for the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not detailed in the available literature, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of 5-aminopyrazole derivatives. The most common approach involves the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.
A proposed synthetic pathway is the reaction of methylhydrazine with a suitable four-carbon building block containing a nitrile and a protected hydroxyl group.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general methods for pyrazole synthesis.[5] Optimization of reaction conditions would be necessary.
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Reaction Setup: To a solution of a suitable protected 4-hydroxy-3-oxobutanenitrile (1 equivalent) in a polar solvent such as ethanol or methanol, add methylhydrazine (1.1 equivalents).
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Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, the protected (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, can be purified by column chromatography on silica gel.
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Deprotection: The protecting group on the hydroxyl function is then removed under appropriate conditions. For example, an acid-labile protecting group would be removed by treatment with a mild acid.
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Final Product Purification: The final product, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, is then purified by recrystallization or column chromatography to yield the pure compound.
Spectroscopic Characterization
The structural elucidation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol would rely on a combination of standard spectroscopic techniques.
Logical Workflow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis and structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
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-CH₃ (methyl on pyrazole ring): A singlet around 3.5-4.0 ppm.
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-CH₂- (methylene of the methanol group): A singlet around 4.5 ppm.
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-OH (hydroxyl): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
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-NH₂ (amino): A broad singlet, also with a variable chemical shift.
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CH (pyrazole ring): A singlet for the proton on the pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
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-CH₃ (methyl on pyrazole ring): A signal in the aliphatic region.
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-CH₂- (methylene of the methanol group): A signal around 50-60 ppm.
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C3 and C5 of pyrazole ring: Two distinct signals in the aromatic region, with the C5 carbon (attached to the amino group) being more upfield.
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C4 of pyrazole ring: A signal for the CH carbon of the pyrazole ring.
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
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N-H stretch (amino): Two sharp bands in the region of 3300-3500 cm⁻¹.
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C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
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C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹.
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C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 127.14. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.
Applications in Drug Discovery
The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. These compounds have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and for the treatment of various other diseases. The presence of both a primary amine and a hydroxyl group in (5-amino-1-methyl-1H-pyrazol-3-yl)methanol makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. These functional groups provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Conclusion
(5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited in the public domain, this guide provides a comprehensive overview of its expected properties and outlines robust, field-proven methodologies for its synthesis and characterization based on the extensive literature on related pyrazole derivatives. The protocols and data presented herein serve as a valuable resource for researchers and scientists working with this and similar molecules in their drug discovery and development endeavors.
References
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(5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information - NextSDS. Available at: [Link]
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(3-AMINO-1H-PYRAZOL-5-YL)METHANOL — Chemical Substance Information - NextSDS. Available at: [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]
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Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
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(1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem - NIH. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
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Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Available at: [Link]
Sources
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